molecular formula C25H21FN2O5S2 B2544399 N-(4-ethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide CAS No. 850925-99-4

N-(4-ethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide

Cat. No. B2544399
M. Wt: 512.57
InChI Key: VFFUUQSLTPDYNE-UHFFFAOYSA-N
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Description

The compound N-(4-ethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar chemical structures and functionalities that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related sulfonamide derivatives, as described in the second paper, involves a nucleophilic substitution reaction followed by a reaction with various alkyl or aralkyl halides . This suggests that the synthesis of N-(4-ethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide could potentially involve similar steps, starting with an appropriate amine and sulfonyl chloride, followed by further functionalization to introduce the oxazole and thioacetamide groups.

Molecular Structure Analysis

The molecular structure of such compounds typically includes several distinct functional groups, such as the sulfonyl group, which is known to interact with biological targets, and the oxazole ring, which can contribute to the compound's binding affinity and specificity . The presence of an ethoxy group and a fluorophenyl moiety could also influence the compound's overall electronic distribution and steric properties, potentially affecting its biological activity.

Chemical Reactions Analysis

Compounds with thioamide groups, as seen in the first paper, can be used as building blocks for the synthesis of fluorescent dyes . This indicates that N-(4-ethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide might also undergo reactions that could lead to the formation of fluorescent or color-tunable materials, depending on the reaction conditions and the presence of additional reactive groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of the sulfonyl and oxazole groups can lead to significant solvatochromism and fluorescence, as observed in the first paper . The solubility, stability, and reactivity of N-(4-ethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide would be expected to be affected by these groups, as well as by the overall polarity and hydrogen bonding capacity of the molecule.

Scientific Research Applications

Fluorescent Molecular Probes

Compounds structurally related to N-(4-ethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide have been explored for their potential as fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, which can be correlated with solvent polarity, making them suitable for developing ultrasensitive fluorescent molecular probes. Such probes are instrumental in studying a variety of biological events and processes, leveraging their long emission wavelength, high fluorescence quantum yields, and large Stokes shift (Diwu et al., 1997).

Anticancer Agents

The modification of compounds similar to N-(4-ethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide has led to the synthesis of derivatives with potent anticancer effects. For instance, by replacing the acetamide group with an alkylurea moiety, researchers have synthesized compounds that retain antiproliferative activity against cancer cell lines while dramatically reducing acute oral toxicity. Such modifications hint at the potential of these compounds to serve as effective anticancer agents with lower toxicity (Xiao-meng Wang et al., 2015).

Enhancement of Biological Activities

The development and synthesis of novel sulfonamide derivatives, including those structurally related to N-(4-ethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide, have been focused on enhancing biological activities. For example, novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their antimicrobial activities. This research aims at discovering new compounds that can be used as effective antimicrobial agents, highlighting the versatility and significance of incorporating the sulfamoyl moiety into heterocyclic compounds (Darwish et al., 2014).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5S2/c1-2-32-20-12-10-19(11-13-20)27-22(29)16-34-25-24(28-23(33-25)17-6-4-3-5-7-17)35(30,31)21-14-8-18(26)9-15-21/h3-15H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFUUQSLTPDYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide

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